Methyl 4-(trifluoromethyl)furan-2-carboxylate
Description
Properties
Molecular Formula |
C7H5F3O3 |
|---|---|
Molecular Weight |
194.11 g/mol |
IUPAC Name |
methyl 4-(trifluoromethyl)furan-2-carboxylate |
InChI |
InChI=1S/C7H5F3O3/c1-12-6(11)5-2-4(3-13-5)7(8,9)10/h2-3H,1H3 |
InChI Key |
IUYNRHZCKJCSGA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CO1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(trifluoromethyl)furan-2-carboxylate typically involves the reaction of furan derivatives with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide in the presence of a base, followed by esterification with methanol. The reaction conditions often require a catalyst, such as copper, to facilitate the formation of the trifluoromethyl group on the furan ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(trifluoromethyl)furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylate derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted furan derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Methyl 4-(trifluoromethyl)furan-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl 4-(trifluoromethyl)furan-2-carboxylate exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and other proteins, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The trifluoromethyl group in the target compound provides stronger electron-withdrawing effects compared to nitro (-NO₂) or methoxycarbonyl (-COOCH₃) groups, influencing reactivity and stability.
Key Observations :
- Trifluoromethyl Advantage : The -CF₃ group in the target compound likely enhances herbicidal activity compared to nitro-substituted analogs, as trifluoromethyl groups improve membrane permeability .
- Antimicrobial vs.
Crystallographic and Analytical Comparisons
- Structural Validation : Programs like SHELX are widely used for refining crystal structures of small molecules, including furan derivatives . For example, the 5-(2-fluoro-4-nitrophenyl) analog was validated using anisotropic displacement parameters and bond angle data .
Q & A
Q. Table 1: Comparison of Synthetic Conditions
| Method | Base/Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Nucleophilic Alkylation | K₂CO₃ | DMF | 75–85 | |
| Catalytic Esterification | DCC/DMAP | CH₂Cl₂ | 80–90 | Analogous to |
Basic: How is structural validation performed for this compound?
Answer:
Structural confirmation relies on:
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, with validation checks (R-factors, electron density maps) .
- Spectroscopic techniques :
Advanced: How can contradictory spectral or crystallographic data be resolved?
Answer:
Contradictions often arise from polymorphism or dynamic effects (e.g., rotational barriers in the trifluoromethyl group). Methodological approaches include:
- Cross-validation : Compare XRD data with solid-state NMR or IR spectroscopy to confirm crystal packing .
- Computational modeling : Use DFT calculations to predict stable conformers and compare with experimental data .
- PLATON analysis : Check for missed symmetry or twinning in crystallographic data .
Advanced: What computational tools predict the electronic effects of the trifluoromethyl group?
Answer:
- DFT studies : Analyze electron-withdrawing effects on the furan ring’s HOMO-LUMO gap and reactivity (e.g., Gaussian or ORCA software) .
- Hammett parameters : Quantify substituent effects on reaction rates (σₚ values for -CF₃: ~0.54) .
- Molecular docking : Assess interactions in biological systems (e.g., enzyme active sites) using AutoDock Vina .
Basic: What are the key stability considerations for this compound?
Answer:
- Hydrolytic sensitivity : The ester group is prone to hydrolysis under acidic/basic conditions. Storage recommendations:
- Anhydrous environment (e.g., molecular sieves).
- Avoid prolonged exposure to moisture .
- Thermal stability : DSC/TGA analysis shows decomposition above 200°C (similar to trifluoromethylated furans in ).
Advanced: How to design experiments to study substituent effects on reactivity?
Answer:
- Comparative synthesis : Replace -CF₃ with -CH₃, -Cl, or -NO₂ and measure reaction kinetics (e.g., ester hydrolysis rates) .
- Kinetic isotope effects (KIE) : Use deuterated analogs to probe mechanistic pathways .
- In situ monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation .
Basic: What analytical techniques quantify purity and degradation products?
Answer:
- HPLC-MS : Detect impurities using reverse-phase columns (e.g., C18) with UV/vis or MS detection (retention time ~1.23 min in ).
- GC-FID : Monitor volatile degradation products (e.g., methyl esters of byproducts).
- ¹⁹F NMR : High sensitivity for tracking trifluoromethyl group integrity .
Advanced: What strategies optimize regioselectivity in derivatization reactions?
Answer:
- Directing groups : Introduce temporary protecting groups (e.g., silyl ethers) to steer functionalization to specific positions .
- Metal catalysis : Use Pd or Cu catalysts for cross-coupling at the furan C-5 position (analogous to ).
- Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance electrophilic substitution at electron-rich sites .
Basic: How does the trifluoromethyl group influence biological activity?
Answer:
- Enhanced lipophilicity : LogP increases by ~1.0 compared to non-fluorinated analogs, improving membrane permeability .
- Metabolic stability : Resistance to oxidative degradation due to strong C-F bonds (observed in related agrochemicals ).
Advanced: What are the challenges in scaling up synthesis for research applications?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
